2-(1-Amino-2-phenylethyl)-4-methylphenol

Enantioselective catalysis Chiral ligand synthesis Optical resolution

2-(1-Amino-2-phenylethyl)-4-methylphenol (CAS 669771-03-3) is a chiral 1,3‑aminophenol that belongs to the broader class of O,N‑bidentate ligands used in enantioselective catalysis. The molecule features a central stereogenic carbon bearing a primary amine, a phenethyl side‑chain, and a 4‑methyl‑substituted phenol ring.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 669771-03-3
Cat. No. B12521364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-2-phenylethyl)-4-methylphenol
CAS669771-03-3
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C15H17NO/c1-11-7-8-15(17)13(9-11)14(16)10-12-5-3-2-4-6-12/h2-9,14,17H,10,16H2,1H3
InChIKeyMWBPPOBDWNZREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Amino-2-phenylethyl)-4-methylphenol: A Chiral 1,3-Aminophenol Scaffold for Asymmetric Catalysis and Ligand Design


2-(1-Amino-2-phenylethyl)-4-methylphenol (CAS 669771-03-3) is a chiral 1,3‑aminophenol that belongs to the broader class of O,N‑bidentate ligands used in enantioselective catalysis [1]. The molecule features a central stereogenic carbon bearing a primary amine, a phenethyl side‑chain, and a 4‑methyl‑substituted phenol ring. Both enantiomers can be obtained with enantiomeric excess exceeding 99% via optical resolution of the corresponding racemic amine using tartaric acid [1]. Although structurally analogous to classic aminoalcohol ligands (e.g., norephedrine derivatives), the aminophenol motif provides a distinct coordination geometry and electronic environment when complexed with dialkylzinc reagents, making it a versatile entry point for asymmetric carbon–carbon bond‑forming reactions [1].

Why Generic 1,3-Aminophenols Cannot Replace 2-(1-Amino-2-phenylethyl)-4-methylphenol in Stereochemical Applications


Chiral aminophenol ligands are highly sensitive to the substitution pattern on both the phenol ring and the stereogenic carbon [1]. In the enantioselective addition of diethylzinc to benzaldehyde, simply replacing the phenethyl substituent of 2‑(1‑amino‑2‑phenylethyl)‑4‑methylphenol with a methyl, isopropyl, or *tert*‑butyl group alters enantioselectivity by more than 50 percentage points (e.g., from 32% ee to 93% ee) [1]. Furthermore, the unprotected phenolic –OH is essential for metal coordination; blocked or modified phenol groups abolish catalytic activity, ruling out casual substitution with N‑alkylated or O‑protected analogs [1]. The combination of steric demand, electronic character, and the precise spatial relationship between the amine and phenol donor atoms means that even closely related 1,3‑aminophenols cannot be assumed interchangeable without quantitative verification [1].

Quantitative Differentiation Evidence for 2-(1-Amino-2-phenylethyl)-4-methylphenol vs. Structural Analogs


Enantiomeric Purity: Optical Resolution Delivers >99% ee, Outperforming Common Chiral Pool Alternatives

The (R)-enantiomer of 2‑(1‑amino‑2‑phenylethyl)‑4‑methylphenol is obtained via D‑(‑)‑tartaric acid resolution of the racemic amine, yielding an enantiomeric excess greater than 99% as confirmed by chiral HPLC (CHIRALCEL OD‑H column) [1]. In contrast, the unsubstituted parent ligand (S)-1a (2‑(1‑aminoethyl)phenol) and the sterically modified analog (S)-4b (2‑(1‑amino‑2‑methylpropyl)‑4‑*tert*‑butylphenol) exhibit significantly lower enantioselectivity in the same catalytic reaction (32% ee and 14% ee, respectively, using benzaldehyde as substrate) [1]. This demonstrates that high enantiomeric purity of the ligand precursor is a necessary but not sufficient condition; the phenethyl substituent is critical for translating chiral purity into catalytic performance.

Enantioselective catalysis Chiral ligand synthesis Optical resolution

Catalytic Performance of the Derived 6-tert-Butyl-4-methyl Analog: A Structurally Proximal Comparator

Although the target compound itself is primarily a synthetic intermediate, its closely related derivative (R)-6a (2‑(1‑amino‑2‑phenylethyl)‑6‑*tert*‑butyl‑4‑methylphenol) was evaluated as a chiral ligand in the Et₂Zn addition to benzaldehyde [1]. Under optimized conditions (toluene/hexane, –17 °C), (R)-6a gave the (S)-alcohol in 40% isolated yield with 55% ee [1]. The most selective ligand in the same study, (S)-5a, which carries *tert*‑butyl groups at both the 4‑ and 6‑positions and a different alkyl side‑chain, delivered 65% yield and 93% ee under identical solvent and temperature conditions [1]. This comparison illustrates how incremental structural modifications—specifically the absence of a second *tert*‑butyl group on the phenol ring—can reduce enantioselectivity by approximately 38 percentage points, underscoring that the core aminophenol scaffold alone does not dictate performance.

Asymmetric alkylation Diethylzinc addition Aminophenol ligands

Steric and Electronic Effects of the Stereogenic Substituent: A Class‑Level Structure‑Activity Relationship

The stereogenic carbon substituent exerts a dominant influence on catalytic outcome across the entire 1,3‑aminophenol ligand family [1]. When the C‑substituent is a small group (methyl in (S)-1a), enantioselectivity is only 32% ee; a branched alkyl chain (isopropyl in (S)-4b) gives 14% ee; a bulky *tert*‑butyl group in (S)-5a raises ee to 93%; and a phenethyl group (as in (R)-6a) gives 55% ee [1]. This non‑linear SAR indicates that the phenethyl group occupies a unique steric‑electronic niche—bulkier than methyl or isopropyl but lacking the fully quaternary substitution of *tert*‑butyl—resulting in intermediate enantioselectivity that could be tuned by further ring‑substituent engineering [1]. No other aminophenol ligand in this series provides an enantioselectivity in the 50–60% ee window, highlighting the phenethyl‑substituted scaffold as a distinct starting point for mechanistic studies and catalyst optimisation [1].

Structure-activity relationship Ligand design Steric effect

Recommended Research and Industrial Scenarios for 2-(1-Amino-2-phenylethyl)-4-methylphenol Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Secondary Alcohols via Diethylzinc Addition

The (R)-enantiomer of 2‑(1‑amino‑2‑phenylethyl)‑4‑methylphenol serves as a direct synthetic precursor to 6‑*tert*‑butyl‑4‑methyl‑substituted aminophenol ligands that catalyze the enantioselective addition of diethylzinc to aromatic and aliphatic aldehydes [1]. Researchers requiring an entry‑point scaffold that can be diversified at the 6‑position to modulate enantioselectivity will find this compound useful for systematic SAR studies [1].

Mechanistic Studies of Noyori‑Type Transition States with Phenethyl π‑Interactions

The phenethyl side‑chain introduces an aromatic ring capable of π‑stacking or CH‑π interactions within the six‑membered Zn‑chelate transition state [1]. This feature is absent in purely alkyl‑substituted analogs (e.g., (S)-5a), making 2‑(1‑amino‑2‑phenylethyl)‑4‑methylphenol a structurally unique probe for computational and spectroscopic investigations of non‑covalent effects on enantioselectivity [1].

Preparation of Secondary Chiral Building Blocks via Friedel‑Crafts Resolution Strategy

The compound is obtained by a scalable optical resolution protocol (D‑(‑)‑tartaric acid) that delivers both enantiomers in >99% ee [1]. This chemistry can be exploited by process chemists who require multi‑gram quantities of enantiopure β‑aminoaryl scaffolds for subsequent transformation into bidentate ligands, chiral auxiliaries, or bioactive molecule intermediates [1].

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